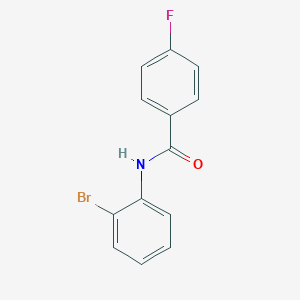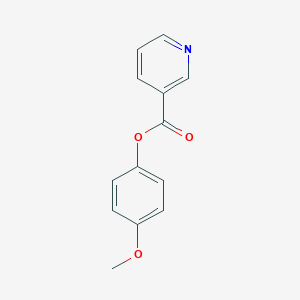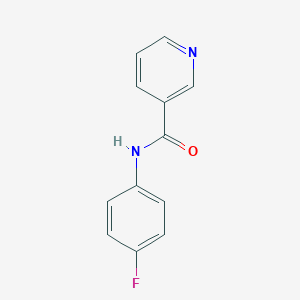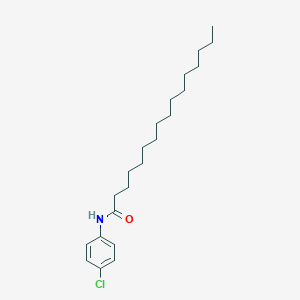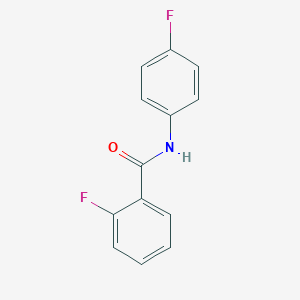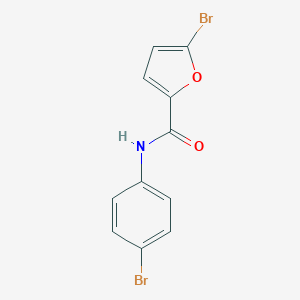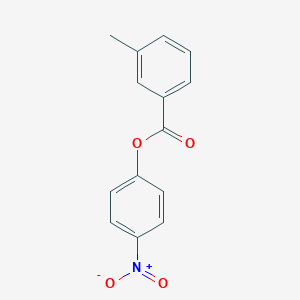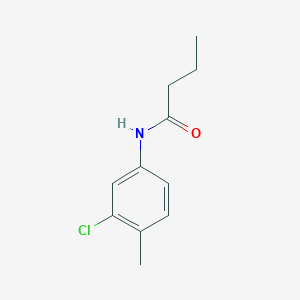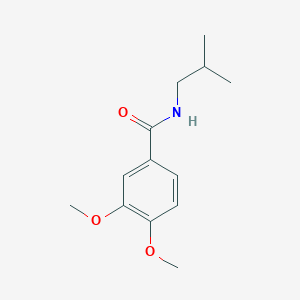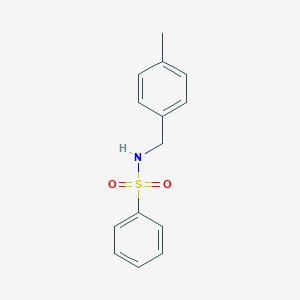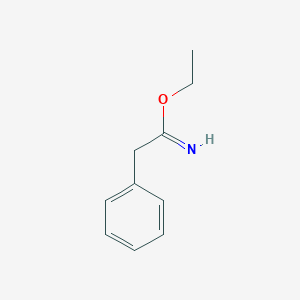
2-Phenyl-acetimidic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug development. This compound is also known as ethyl 2-phenylacetimidate or ethyl 2-phenylacetamidate.
科学的研究の応用
2-Phenyl-acetimidic acid ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial and antitumor activities. This compound has also been investigated for its potential use as a precursor in the synthesis of various pharmaceuticals, including antibiotics, antiviral drugs, and anticancer agents.
作用機序
The mechanism of action of 2-Phenyl-acetimidic acid ethyl ester is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by disrupting their metabolic pathways. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-Phenyl-acetimidic acid ethyl ester has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. This compound has also been shown to exhibit significant antitumor activity against various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-acetimidic acid ethyl ester in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety procedures when working with it in the lab.
将来の方向性
There are several future directions for the study of 2-Phenyl-acetimidic acid ethyl ester. One potential direction is the investigation of its potential use as a precursor in the synthesis of novel pharmaceuticals. Another potential direction is the study of its mechanism of action, including its interactions with various metabolic pathways. Additionally, further research is needed to determine the potential toxicity of this compound and to develop proper safety protocols for its use in lab experiments.
In conclusion, 2-Phenyl-acetimidic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. Its synthesis method is relatively simple, and it has been shown to exhibit significant antimicrobial and antitumor activities. However, further research is needed to fully understand its mechanism of action and to develop proper safety protocols for its use in lab experiments.
合成法
The synthesis of 2-Phenyl-acetimidic acid ethyl ester involves the reaction of ethyl chloroacetate with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of ethyl 2-phenylacetate, which is then treated with hydroxylamine hydrochloride to obtain 2-Phenyl-acetimidic acid ethyl ester. The overall yield of this synthesis method is approximately 70%.
特性
CAS番号 |
4971-77-1 |
|---|---|
製品名 |
2-Phenyl-acetimidic acid ethyl ester |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
ethyl 2-phenylethanimidate |
InChI |
InChI=1S/C10H13NO/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChIキー |
WOSCONIPQYKXMP-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC1=CC=CC=C1 |
正規SMILES |
CCOC(=N)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



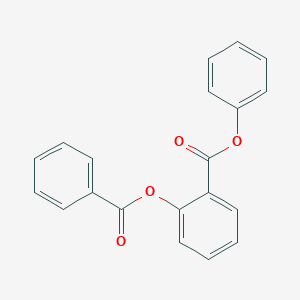
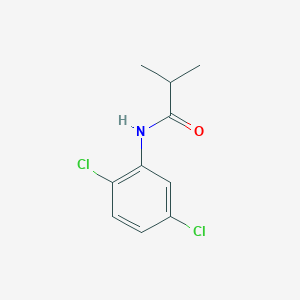
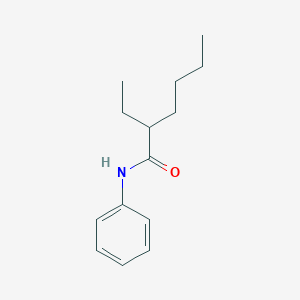
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
